N-(4-Morpholin-4-yl-phenyl)-4-p-tolyloxy-butyramide
CAS No.:
Cat. No.: VC8831682
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H26N2O3 |
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Molecular Weight | 354.4 g/mol |
IUPAC Name | 4-(4-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |
Standard InChI | InChI=1S/C21H26N2O3/c1-17-4-10-20(11-5-17)26-14-2-3-21(24)22-18-6-8-19(9-7-18)23-12-15-25-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) |
Standard InChI Key | AJZRWPUNUGJDLH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES | CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a butyramide backbone (four-carbon chain) substituted with a p-tolyloxy group (4-methylphenoxy) at the terminal carbon. The amide nitrogen is linked to a para-substituted phenyl ring bearing a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) . This configuration is analogous to 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid (PubChem CID: 762784), where the carboxylic acid is replaced by the p-tolyloxy-butyramide group .
Molecular Formula and Weight
Based on structural analogs:
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Molecular Formula: Likely (derived from 4-(4-Methylphenoxy)butanoic acid, , and 4-(4-Morpholin-4-yl-phenyl)amine, ).
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Molecular Weight: ~377.44 g/mol (calculated from inferred formula).
Synthesis Pathways
While no explicit synthesis route for this compound is documented, its preparation likely involves:
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Activation of 4-(4-Methylphenoxy)butanoic acid to an acid chloride or mixed anhydride .
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Coupling with 4-(4-Morpholin-4-yl)aniline via nucleophilic acyl substitution .
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Purification via column chromatography or recrystallization.
Key intermediates include:
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4-(4-Methylphenoxy)butanoic acid (CAS 22180-02-5), a known precursor in amide synthesis .
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4-(4-Morpholin-4-yl)aniline, structurally related to 4-(p-Tolyl)morpholine (CAS 3077-16-5) .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be lipophilic due to aromatic and morpholine groups, with limited aqueous solubility. Analogous compounds like 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid exhibit solubility in polar aprotic solvents (e.g., DMSO) .
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Stability: Expected to degrade under strong acidic/basic conditions due to amide hydrolysis. Morpholine rings are generally stable at physiological pH .
Spectroscopic Data
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IR Spectroscopy: Key peaks include carbonyl stretch (~1650–1700 cm for amide C=O) and aromatic C-H bends (~750–900 cm) .
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NMR:
Future Research Directions
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Synthetic Optimization: Improve yield via catalytic coupling methods (e.g., HATU-mediated amidation).
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In Vitro Screening: Assess activity against LXR, PPAR, and apelin receptors.
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ADMET Profiling: Evaluate pharmacokinetics and safety in preclinical models.
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